N-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-nitrobenzamide is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to the formation of imines, amines, thioureas, and hydrazones .
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques, including bromination, amination, and nitration reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X) under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent chemosensor for detecting various ions and molecules.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-nitrobenzamide involves several molecular targets and pathways:
Photoinduced Electron Transfer (PET): This compound can act as a fluorescent chemosensor through the PET effect, where the transfer of electrons upon excitation leads to fluorescence.
Molecular Targets: The compound interacts with various ions and molecules, leading to changes in its electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dinitro-benzo[de]isochromene-1,3-dione
- Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes
Uniqueness
N-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-nitrobenzamide is unique due to its specific structural features, including multiple nitro groups and a benzo[de]isoquinoline core. These features contribute to its distinct electronic and optical properties, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C19H9N5O9 |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
N-(6,7-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-2-nitrobenzamide |
InChI |
InChI=1S/C19H9N5O9/c25-17(9-3-1-2-4-12(9)22(28)29)20-21-18(26)10-5-7-13(23(30)31)16-14(24(32)33)8-6-11(15(10)16)19(21)27/h1-8H,(H,20,25) |
InChI Key |
RWVFSCCSCRPZGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.